molecular formula C17H16BrClN4O4 B14093622 [8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester

[8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester

Cat. No.: B14093622
M. Wt: 455.7 g/mol
InChI Key: ISXQBDYEQMFBMP-UHFFFAOYSA-N
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Description

[8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and purine derivatives. It is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the bromine and chlorine substituents. The final step involves the esterification of the acetic acid moiety. Common reagents used in these reactions include brominating agents, chlorinating agents, and esterification catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality of the final product. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the purine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions may target the bromine or chlorine substituents, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Typical reagents include sodium azide or thiol compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine N-oxides, while reduction can produce dehalogenated derivatives. Substitution reactions can result in a variety of functionalized purine compounds.

Scientific Research Applications

Chemistry: In synthetic chemistry, [8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It may exhibit antiviral, anticancer, or antimicrobial properties, depending on its interaction with biological targets. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of [8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents may enhance its binding affinity to specific targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.

Comparison with Similar Compounds

  • [8-Bromo-7-(2-fluoro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester
  • [8-Bromo-7-(2-methyl-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester
  • [8-Bromo-7-(2-nitro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester

Uniqueness: The presence of both bromine and chlorine substituents in [8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester distinguishes it from similar compounds. These substituents may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16BrClN4O4

Molecular Weight

455.7 g/mol

IUPAC Name

ethyl 2-[8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate

InChI

InChI=1S/C17H16BrClN4O4/c1-3-27-12(24)9-23-15(25)13-14(21(2)17(23)26)20-16(18)22(13)8-10-6-4-5-7-11(10)19/h4-7H,3,8-9H2,1-2H3

InChI Key

ISXQBDYEQMFBMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C(N2CC3=CC=CC=C3Cl)Br)N(C1=O)C

Origin of Product

United States

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